![molecular formula C17H18N4O B2988371 N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide CAS No. 2415598-87-5](/img/structure/B2988371.png)
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide is a complex organic compound featuring an indole moiety linked to a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide typically involves multiple steps, starting with the preparation of the indole derivative and the pyrimidine ring. The indole moiety can be synthesized through the Fischer indole synthesis, while the pyrimidine ring can be constructed using the Biginelli reaction.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activity, including potential antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and cancer.
Industry: The compound's unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to therapeutic effects.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in cellular functions.
Receptors: It may bind to specific receptors, triggering signaling pathways that result in desired biological outcomes.
Comparación Con Compuestos Similares
N-(2-(1H-Indol-3-yl)ethyl)benzamide
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness: N-[2-(1H-Indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide stands out due to its unique combination of the indole and pyrimidine rings, which contribute to its distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4,6-dimethylpyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c1-11-9-12(2)21-16(20-11)17(22)18-8-7-13-10-19-15-6-4-3-5-14(13)15/h3-6,9-10,19H,7-8H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLLFMDLBDPLNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)NCCC2=CNC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{1-[4-(Methylsulfanyl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2988288.png)
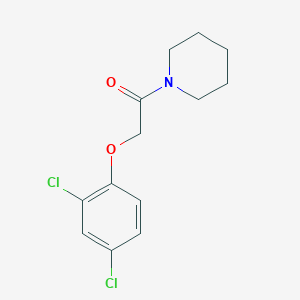
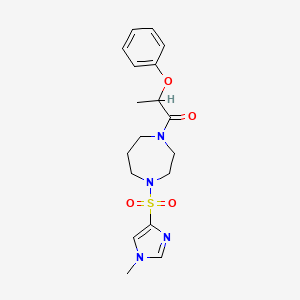
![2-({1-[3-(dimethylamino)propyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2988295.png)
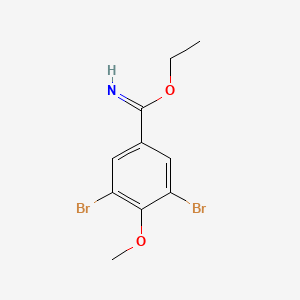
![3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-7-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2988299.png)
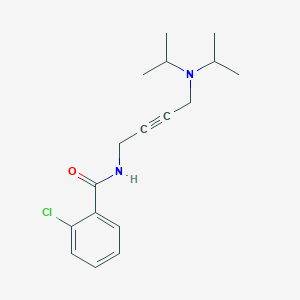
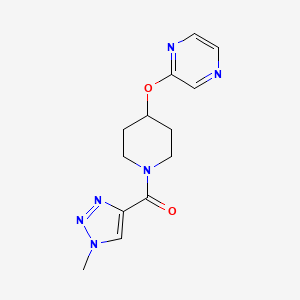
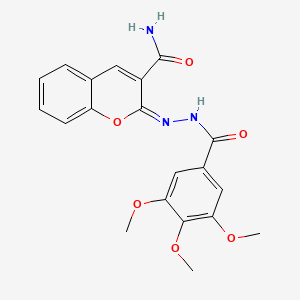
![Methyl (3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-3a-carboxylate;hydrochloride](/img/structure/B2988303.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2988306.png)
![methyl 1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2988307.png)
![2-(7-(o-tolyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol](/img/structure/B2988308.png)
![N-(benzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2988309.png)
